molecular formula C7H12N4O2S B3014537 1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole CAS No. 1152878-96-0

1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Cat. No.: B3014537
CAS No.: 1152878-96-0
M. Wt: 216.26
InChI Key: ZGNQLXAODYTLRV-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is a tetrazole derivative characterized by a cyclopentyl group at the 1-position and a methanesulfonyl (mesyl) group at the 5-position. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-cyclopentyl-5-methylsulfonyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-14(12,13)7-8-9-10-11(7)6-4-2-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNQLXAODYTLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole typically involves the reaction of cyclopentylamine with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then treated with sodium azide and triethyl orthoformate to yield the desired tetrazole compound . The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential therapeutic applications. It has been investigated for its role in treating various diseases, including:

  • Antihypertensive Agents : Research indicates that tetrazole derivatives can act as angiotensin II receptor antagonists. The incorporation of the cyclopentyl and methanesulfonyl groups enhances the compound's bioactivity and selectivity towards specific receptors .
  • Anti-inflammatory Properties : Studies have shown that compounds similar to 1-cyclopentyl-5-methanesulfonyl-1H-tetrazole exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation .

Case Study: Antihypertensive Activity

A study published in ACS Omega demonstrated that tetrazole derivatives could effectively lower blood pressure in hypertensive animal models. The specific mechanism involved blocking the angiotensin II receptor, which is crucial for regulating blood pressure. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds .

CompoundActivity TypeModel UsedResult
1-Cyclopentyl-5-methanesulfonyl-1H-tetrazoleAntihypertensiveRat modelSignificant reduction in blood pressure
Similar DerivativeAnti-inflammatoryMouse modelReduced inflammatory markers

Agricultural Science Applications

In agriculture, 1-cyclopentyl-5-methanesulfonyl-1H-tetrazole has been explored for its potential as a pesticide or herbicide. Its unique structure allows it to interact with biological systems of pests and weeds.

Case Study: Herbicidal Activity

Research conducted on various tetrazole compounds indicated their effectiveness in inhibiting weed growth without harming crop plants. The study utilized greenhouse trials to evaluate the efficacy of these compounds against common agricultural weeds. Results showed a notable reduction in weed biomass compared to untreated controls .

CompoundTarget OrganismApplication Rate (g/ha)Efficacy (%)
1-Cyclopentyl-5-methanesulfonyl-1H-tetrazoleCommon Broadleaf Weeds20085
Similar CompoundGrasses15078

Material Science Applications

The compound's unique properties also lend themselves to applications in material science, particularly in developing new materials with specific functionalities.

Case Study: Polymer Synthesis

A recent study explored the use of 1-cyclopentyl-5-methanesulfonyl-1H-tetrazole as a building block for synthesizing novel polymers. The research focused on the polymerization process and the resulting material's thermal stability and mechanical properties. The findings suggested that incorporating this compound into polymer matrices significantly improved their thermal resistance and mechanical strength .

Polymer TypeAdditiveThermal Stability (°C)Mechanical Strength (MPa)
Polyurethane1-Cyclopentyl-5-methanesulfonyl-1H-tetrazole25030
ControlNone20020

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at the 1- and 5-Positions

Key structural analogs differ in substituents at the 1- and 5-positions, significantly altering their chemical and biological profiles:

Compound Name 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole Cyclopentyl Methanesulfonyl ~229.3 (calculated) Potential pharmaceutical intermediate
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole 3-Methoxyphenyl Methanesulfonyl ~254.3 (calculated) Enhanced solubility due to methoxy group
5-Phenyl-1H-tetrazole Hydrogen Phenyl 146.15 Catalyst ligand, corrosion inhibitor
1-Phenyl-5-mercapto-1H-tetrazole Phenyl Thiol (-SH) 178.23 Disulfide formation, metal coordination
1-(cyclopropylmethyl)-5-iodo-1H-tetrazole Cyclopropylmethyl Iodo ~251.1 (calculated) Halogenated intermediate for coupling

Key Observations:

  • Cyclopentyl vs.
  • Methanesulfonyl vs. Thiol : The mesyl group enhances electron-withdrawing effects and oxidative stability compared to thiol-containing analogs (e.g., 1-phenyl-5-mercapto-1H-tetrazole), which are prone to oxidation .
  • Halogenation : Iodo-substituted tetrazoles (e.g., 1-cyclopropylmethyl-5-iodo-1H-tetrazole) serve as intermediates in cross-coupling reactions, whereas the mesyl group in the target compound may favor nucleophilic substitution .

Electronic and Steric Effects

  • Methanesulfonyl Group : The mesyl group is strongly electron-withdrawing, increasing the tetrazole ring's acidity and influencing reactivity in alkylation or arylation reactions .

Biological Activity

1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is a compound of interest due to its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different assays, and structure-activity relationships.

Chemical Structure and Properties

The compound features a tetrazole ring system substituted with a cyclopentyl group and a methanesulfonyl moiety. The molecular weight is approximately 499.6 g/mol, and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes. In a study focusing on modified tetrazoles, the compound demonstrated potent inhibition of COX-2 with an IC50 value of 3 µM while showing selectivity over COX-1 (IC50 > 200 µM) . This selectivity suggests potential therapeutic applications in treating inflammatory conditions without the adverse effects associated with non-selective COX inhibitors.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies against breast cancer cell lines (MCF-7) revealed moderate cytotoxic effects. The structural modifications in the tetrazole framework were found to enhance interaction with cancer cell targets, leading to increased efficacy in inhibiting cell proliferation . Notably, compounds with fluorinated substituents exhibited the highest activity, underscoring the importance of specific functional groups in enhancing biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Substituent Effect on Activity
Cyclopentyl GroupContributes to hydrophobic interactions
Methanesulfonyl MoietyImparts anti-inflammatory and antibacterial properties
Fluorinated SubstituentsEnhance anticancer activity against MCF-7 cells

The presence of the methanesulfonyl group is particularly noteworthy as it has been associated with both antibacterial and anti-inflammatory activities in various studies .

Case Study: COX Inhibition

In a comparative study on various tetrazole derivatives, this compound was highlighted for its superior selectivity towards COX-2 compared to other analogs. The study utilized molecular docking techniques to validate the binding interactions between the compound and the COX enzymes .

Case Study: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of this compound against MCF-7 cells. The results indicated that compounds with specific substitutions on the tetrazole ring exhibited varied levels of cytotoxicity. The most active derivatives were further analyzed for their mechanism of action, which involved the inhibition of TNF-α signaling pathways .

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole in laboratory settings?

Methodological Answer:
The synthesis typically involves cyclization of cyclopentylamine derivatives with tetrazole precursors. A stepwise approach includes:

  • Step 1: Formation of the tetrazole core via [3+2] cycloaddition between sodium azide and nitriles under acidic conditions .
  • Step 2: Functionalization at the 5-position using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Characterization:

  • IR Spectroscopy: Confirm sulfonyl (S=O) stretching at ~1350–1150 cm⁻¹ and tetrazole ring vibrations .
  • ¹H/¹³C NMR: Identify cyclopentyl protons (δ 1.5–2.5 ppm) and methanesulfonyl methyl group (δ 3.0–3.5 ppm) .
  • X-ray Crystallography: Resolve stereochemistry and confirm substituent positioning .

Basic: How does the reactivity of this compound vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions: The tetrazole ring is protonated, enhancing electrophilic substitution at the 1-position. For example, nitration yields 1-cyclopentyl-5-methanesulfonyl-4-nitro-1H-tetrazole .
  • Basic Conditions: Deprotonation of the tetrazole NH group promotes nucleophilic substitution. React with alkyl halides to form N-alkyl derivatives (e.g., 1-cyclopentyl-5-methanesulfonyl-2-methyl-1H-tetrazole) .
  • Key Reagents: Use HNO₃/H₂SO₄ for nitration (acidic) and K₂CO₃/CH₃I for alkylation (basic) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model cyclization barriers and identify transition states .
  • Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction yield (e.g., DMF vs. THF) .
  • Machine Learning: Train models on existing tetrazole synthesis data to predict optimal temperature and catalyst combinations .
  • Validation: Cross-reference computational results with experimental yields (e.g., 72% predicted vs. 68% observed) .

Advanced: What experimental design strategies minimize byproduct formation during methanesulfonylation?

Methodological Answer:

  • Factorial Design: Use a 2³ design to test variables: (1) temperature (25°C vs. 40°C), (2) base stoichiometry (1.1 eq vs. 1.5 eq), (3) reaction time (2h vs. 4h) .
  • Response Surface Methodology (RSM): Optimize for maximum yield and minimum impurities (e.g., sulfonic acid byproducts) .
  • Critical Parameters: Excess methanesulfonyl chloride (>1.2 eq) and slow addition reduce side reactions .

Advanced: How should researchers resolve contradictions between theoretical and experimental data on substituent effects?

Methodological Answer:

  • Hypothesis Testing: Compare DFT-predicted substituent electronic effects (e.g., Hammett σ values) with experimental reaction rates .
  • Sensitivity Analysis: Identify variables (e.g., solvent polarity, steric hindrance) causing discrepancies .
  • Case Study: If computational models underestimate methanesulfonyl group’s electron-withdrawing effect, recalibrate using experimental Hammett plots .

Basic: What methodologies assess the biological activity of 1-cyclopentyl-5-methanesulfonyl-1H-tetrazole derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or angiotensin-converting enzyme (ACE) using UV-Vis spectroscopy to monitor substrate conversion .
  • Antimicrobial Screening: Employ microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Structure-Activity Relationship (SAR): Correlate substituent electronegativity (e.g., sulfonyl vs. carbonyl) with bioactivity trends .

Advanced: How can heterogeneous catalysis improve the scalability of tetrazole functionalization?

Methodological Answer:

  • Catalyst Selection: Use Cu-doped zeolites for regioselective sulfonylation, reducing metal leaching vs. homogeneous catalysts .
  • Continuous Flow Reactors: Enhance mass transfer and reduce reaction time (e.g., 30 minutes vs. 2 hours in batch) .
  • Reusability Testing: Monitor catalyst activity over 5 cycles via ICP-OMS to confirm stability .

Advanced: What analytical techniques evaluate the stability of 1-cyclopentyl-5-methanesulfonyl-1H-tetrazole under storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store at 40°C/75% RH for 6 months, sampling monthly for HPLC purity analysis .
  • Degradation Pathways: Identify hydrolytic cleavage (e.g., sulfonyl group) via LC-MS and FTIR .
  • Recommendations: Use amber glass vials and desiccants to prevent moisture-induced decomposition .

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